molecular formula C10H13NO2 B1215500 Arecaidine propargyl ester CAS No. 35516-99-5

Arecaidine propargyl ester

Cat. No.: B1215500
CAS No.: 35516-99-5
M. Wt: 179.22 g/mol
InChI Key: SPHRJZBOFYIKMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Arecaidine propargyl ester can be synthesized through the esterification of arecaidine with propargyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Arecaidine propargyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Arecaidine propargyl ester has a wide range of applications in scientific research:

Mechanism of Action

Arecaidine propargyl ester exerts its effects by selectively binding to M2 muscarinic acetylcholine receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular events. In the cardiovascular system, this activation results in the opening of potassium channels, hyperpolarization of the cell membrane, and a decrease in heart rate . In the nervous system, activation of M2 receptors inhibits cell proliferation and promotes differentiation .

Properties

IUPAC Name

prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-7-13-10(12)9-5-4-6-11(2)8-9/h1,5H,4,6-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHRJZBOFYIKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274358
Record name Arecaidine propargyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35516-99-5
Record name Arecaidine propargyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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